An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride
This guide provides a comprehensive technical overview of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 749192-75-4), a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, reactivity, applications, and handling, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The current landscape of pharmaceuticals has underscored the importance of pyrazole-containing compounds, particularly as selective COX-2 inhibitors and anticancer agents.[1] 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and functionalized derivative, making it a valuable intermediate for the synthesis of a wide array of bioactive molecules. Its precursor, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, is noted for its bioactivity and use in developing pesticides.[2]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and formulation. The key properties of the related compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, are summarized below, offering a comparative reference.
| Property | Value | Source |
| Molecular Formula | C7H8Cl2N2O | PubChem[3] |
| Molecular Weight | 207.05 g/mol | PubChem[3] |
| CAS Number | 129560-00-5 | ChemicalBook[4] |
| Appearance | Colorless to pale yellow liquid | ChemBK[5] |
| Odor | Pungent | ChemBK[5] |
Synthesis and Manufacturing Workflow
The synthesis of pyrazole carbonyl chlorides typically involves the conversion of the corresponding carboxylic acid. A general and robust method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Conceptual Synthesis Workflow
The synthesis of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride starts from its corresponding carboxylic acid, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Caption: Reactivity profile of the acyl chloride with common nucleophiles.
Safe Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]Avoid contact with skin and eyes, and prevent inhalation of vapors. [6][8]
-
Storage: Store in a cool, dry, and well-ventilated place. [8]Keep the container tightly closed and protect from moisture, as it can decompose upon exposure to water. [5]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [8]
Applications in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in the development of new therapeutic agents. [1]5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a crucial building block for synthesizing a variety of biologically active compounds.
-
Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity. [9][10]
-
Antimicrobial Agents: Novel pyrazole carboxylates have been identified as a new class of antimicrobial agents. [11]
-
Anticancer Agents: The pyrazole moiety is being explored for the development of new anticancer therapeutics. [1]
-
Agrochemicals: The precursor carboxylic acid is used in the synthesis of herbicides and pesticides. [12]
Analytical Characterization and Quality Control
Ensuring the identity and purity of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Analytical Workflow
Caption: A typical workflow for the analytical quality control of the compound.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the acid chloride.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used. [13]
Safety and Toxicology Summary
As with any reactive chemical, a thorough understanding of the safety and toxicological profile of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is essential. The following information is based on data for similar compounds.
| Hazard | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes skin irritation. [7][8] | Wash thoroughly after handling. [14]Wear protective gloves. [7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. [7][14] | Wear eye protection. [7]If in eyes, rinse cautiously with water for several minutes. [7] |
| Respiratory Irritation | May cause respiratory irritation. [6][7] | Use only outdoors or in a well-ventilated area. [7]Avoid breathing dust/fume/gas/mist/vapors/spray. [6] |
| Acute Toxicity (Oral) | May be harmful if swallowed. [8] | Do not eat, drink or smoke when using this product. [14]If swallowed, immediately call a poison center or doctor. [14] |
Conclusion
5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of a diverse range of chemical entities with significant potential in the pharmaceutical and agrochemical industries. Its high reactivity, coupled with the favorable biological properties of the pyrazole scaffold, makes it a compound of high interest for researchers and developers. Adherence to proper synthesis, handling, and analytical protocols is crucial to unlocking its full potential in a safe and effective manner.
References
-
ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PubMed. (2014, September 15). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]
-
MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 165744-15-0 [m.chemicalbook.com]
- 3. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 129560-00-5 CAS MSDS (1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
